N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline
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Overview
Description
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and polymers. This compound is characterized by the presence of a phosphoryl group bonded to two 3-methylphenoxy groups and a 4-bromoaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline typically involves the reaction of 4-bromoaniline with phosphoryl chloride and 3-methylphenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
-
Step 1: Formation of Phosphoryl Dichloride Intermediate
- React phosphoryl chloride with 3-methylphenol in the presence of a base such as pyridine to form the phosphoryl dichloride intermediate.
- Reaction conditions: Room temperature, inert atmosphere.
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Step 2: Coupling with 4-Bromoaniline
- Add 4-bromoaniline to the reaction mixture containing the phosphoryl dichloride intermediate.
- Reaction conditions: Elevated temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-bis(3-methylphenoxy)phosphoryl-3-chloro-4-methoxyaniline
- N-bis(3-methylphenoxy)phosphoryl-4-fluoroaniline
Uniqueness
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNOVTYAKGJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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